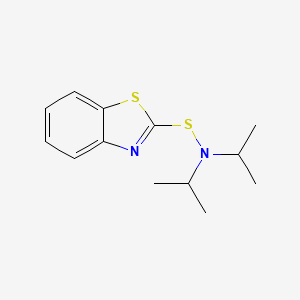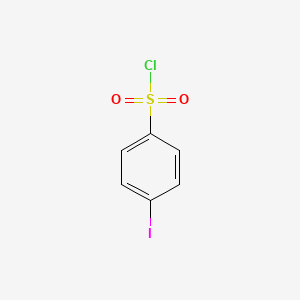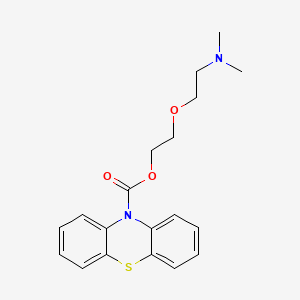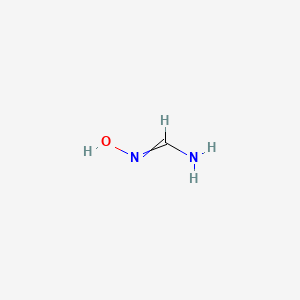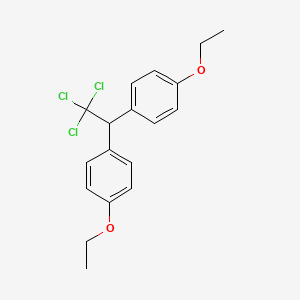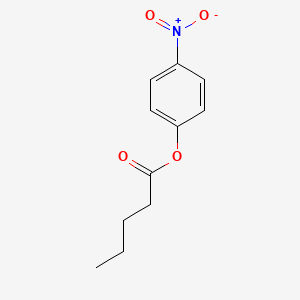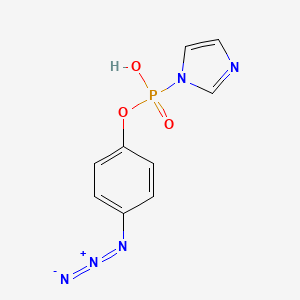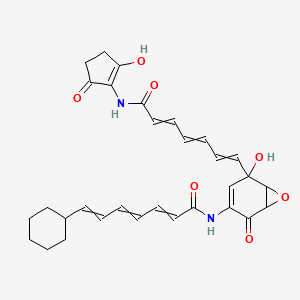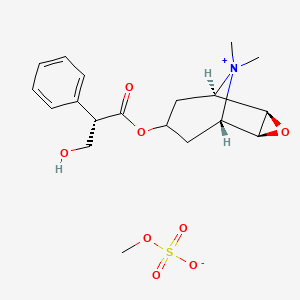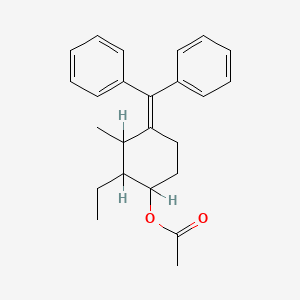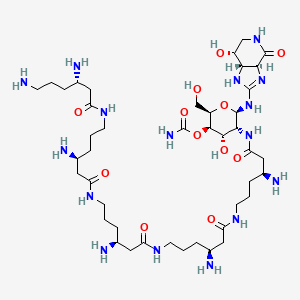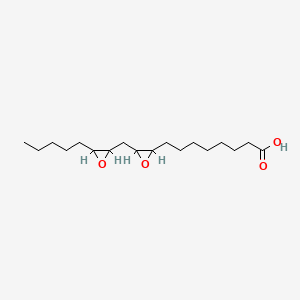
9,10-12,13-Diepoxyoctadecanoate
Descripción general
Descripción
9,10-12,13-Diepoxyoctadecanoate is a chemically synthesized compound with significance in various fields of research. Its complex molecular structure and unique properties have drawn attention for detailed study, particularly in the context of synthetic chemistry and materials science.
Synthesis Analysis
The synthesis of 9,10-12,13-Diepoxyoctadecanoate and related compounds involves multi-step chemical processes, including epoxidation reactions and the use of specific catalysts to achieve the desired molecular configurations. For instance, compounds with similar structural characteristics, such as (S)-13-hydroxyoctadeca-(9Z, 11E)-dienoic acid, have been synthesized from (E)-2-octenal through a series of steps including the use of hydroxynitrile lyase cloned from Hevea brasiliensis and palladium-bis-(acetonitrile)-dichloride for rearrangements, demonstrating the complexity and efficiency of synthetic strategies (Dean V. Johnson & H. Griengl, 1997).
Molecular Structure Analysis
The molecular structure of 9,10-12,13-Diepoxyoctadecanoate is characterized by the presence of epoxy groups, which are critical for its reactivity and physical properties. Research on similar compounds highlights the importance of stereochemistry in the formation of specific hydroxy acids from linoleic acid, underscoring the significance of molecular orientation in determining the compound's properties and potential applications (M. Hamberg & B. Samuelsson, 1980).
Chemical Reactions and Properties
The reactivity of 9,10-12,13-Diepoxyoctadecanoate is a key area of interest, with studies on related compounds showing various chemical behaviors, including reactions with boron trifluoride etherate and the formation of dihydroxyoctadecenoates. These reactions are essential for understanding the compound's functional applications and for developing synthetic methodologies (F. Gunstone & H. R. Schuler, 1975).
Physical Properties Analysis
The physical properties of 9,10-12,13-Diepoxyoctadecanoate, such as melting points and chromatographic behavior, have been studied through the lens of similar epoxy and dihydroxy compounds. These studies provide insights into the compound's stability, solubility, and phase behavior, which are crucial for its practical applications (G. Maerker, E. T. Haeberer, & S. F. Herb, 1966).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under various conditions, are central to understanding 9,10-12,13-Diepoxyoctadecanoate's utility in synthesis and material science. Research on compounds with similar structures offers a window into the potential chemical behaviors and applications of 9,10-12,13-Diepoxyoctadecanoate, highlighting its role in producing novel materials and its interactions in chemical syntheses (J. Nourooz-Zadeh, T. Uematsu, B. Borhan, M. Kurth, & B. Hammock, 1992).
Aplicaciones Científicas De Investigación
Metabolic Pathways of Linoleic and Arachidonic Acid : Mouse liver microsomes can oxidize linoleic acid to form monoepoxides like 9,10- or 12,13-epoxyoctadecenoate, which are further metabolized to diepoxyoctadecanoate and tetrahydrofuran-diols. These compounds are involved in the metabolism of linoleic and arachidonic acid through microsomal cytochrome P-450 epoxidations and epoxide hydrolase catalyzed hydrolysis (Moghaddam et al., 1996).
Synthesis of Furanoid Esters : Methyl 9,10,12,13-diepoxystearate has been used to synthesize a mixture of isomeric C18-furanoid esters, demonstrating its potential in organic synthesis and chemical production (Jie & Lam, 1977).
Preparation and Properties of Epoxyoctadecenoates and Diepoxyoctadecanoates : Research on the synthesis and properties of various epoxyoctadecenoates and diepoxyoctadecanoates, including their reactions with boron trifluoride etherate, contributes to our understanding of these compounds' chemical behaviors (Gunstone & Schuler, 1975).
New Types of Skipped Oligoaziridines : The preparation of new fatty acid derivatives containing aziridine functions from compounds like 9,10;cis-12,13-diepiminooctadecanoate illustrates the versatility of diepoxyoctadecanoate in synthesizing complex organic molecules (Metzger & Fürmeier, 1999).
Alumina-Catalyzed Hydrolysis for Polyhydroxy Materials : The study of hydrolysis of mono- and diepoxyoctadecanoates by alumina, leading to the synthesis of polyhydroxy materials, demonstrates potential industrial applications, particularly in the creation of environmentally friendly materials (Piazza, Nuñez, & Foglia, 2003).
Propiedades
IUPAC Name |
8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-2-3-7-10-14-16(21-14)13-17-15(22-17)11-8-5-4-6-9-12-18(19)20/h14-17H,2-13H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIUZQCFIABNDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952532 | |
| Record name | 1,2:4,5-Dianhydro-1-(7-carboxyheptyl)-3-deoxy-5-pentylpentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-12,13-Diepoxyoctadecanoate | |
CAS RN |
3012-69-9 | |
| Record name | 9,10:12,13-Diepoxyoctadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3012-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 9,10-12,3-diepoxystearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003012699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diepoxylinoleic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2:4,5-Dianhydro-1-(7-carboxyheptyl)-3-deoxy-5-pentylpentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



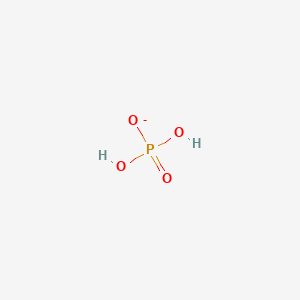
![N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide](/img/structure/B1203008.png)
